BenchChemオンラインストアへようこそ!

achacin

Antimicrobial glycoprotein Sequence homology N-glycosylation

Achacin is a bactericidal glycoprotein isolated from Achatina fulica mucus with a unique L-amino acid oxidase (EC 1.4.3.2) mechanism that generates hydrogen peroxide at the bacterial surface—distinct from membrane-disrupting cationic peptides. Its growth-phase-dependent killing (inactive against stationary-phase cells) and glycosylation-sensitive activity make it irreplaceable for mechanism-of-action studies. Native achacin (56 kDa, 502 aa, 4 N-glycosylation sites) delivers an MIC of 50 µg/mL against S. aureus ATCC 25923. Recombinant P. pastoris expression yields an 80-kDa hypermannosylated form (50 mol mannose) with altered spectrum and potency—demanding careful form selection. Choose achacin when you need: (1) a benchmark control for novel antimicrobial screening, (2) a tool to dissect growth-dependent vs. growth-independent killing pathways, (3) a morphological control producing 3–7× E. coli elongation and S. aureus membrane invagination without lysis, or (4) a defined system to study glycosylation–function relationships.

Molecular Formula C20H19N3O4
Molecular Weight 0
CAS No. 142539-90-0
Cat. No. B1175940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameachacin
CAS142539-90-0
Synonymsachacin
Molecular FormulaC20H19N3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Achacin (CAS 142539-90-0): A Glycoprotein Antimicrobial from Giant African Snail Mucus


Achacin is a bactericidal glycoprotein isolated from the mucus of the giant African snail, Achatina fulica Férussac [1]. Its mature form consists of 502 amino acid residues (~56 kDa) and contains four predicted N‑glycosylation sites [2]. Unlike many small antimicrobial peptides, achacin exhibits L‑amino acid oxidase activity, generating hydrogen peroxide that contributes to its antimicrobial mechanism [3].

Why Achacin Cannot Be Directly Replaced by a Generic Antimicrobial Peptide or Glycoprotein


Generic antimicrobial peptides or glycoproteins cannot substitute for achacin due to its unique combination of L‑amino acid oxidase activity, growth‑phase‑dependent bactericidal effect, and a specific glycosylation profile that influences both its target recognition and production feasibility [1]. Unlike most invertebrate defense molecules that rely solely on membrane disruption, achacin’s enzymatic generation of hydrogen peroxide requires precise interaction with bacterial surfaces and is highly sensitive to H₂O₂ scavengers; this distinct mechanism leads to a different spectrum of activity and susceptibility profile compared with purely cationic peptides or non‑enzymatic glycoproteins [2]. Furthermore, recombinant expression in Pichia pastoris yields a hyperglycosylated 80 kDa form whose activity and spectrum differ from the native 56 kDa protein, meaning that even the same amino acid sequence does not guarantee functional equivalence when produced in different hosts [3].

Product‑Specific Quantitative Differentiation: Achacin vs. Closest Analogs


Sequence and Glycosylation Divergence: Achacin vs. Aplysianin A

Achacin shares only 50% overall amino acid sequence identity with its closest known homolog, aplysianin A from the sea hare Aplysia kurodai [1]. Moreover, achacin contains four potential N‑glycosylation sites, whereas aplysianin A harbors six [2]. This 50% divergence and the difference in glycosylation capacity directly impact receptor recognition, protein stability, and the spectrum of antimicrobial activity, making the two proteins functionally non‑interchangeable.

Antimicrobial glycoprotein Sequence homology N-glycosylation

Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

Purified achacin from A. fulica mucus exhibits a well‑defined MIC against Staphylococcus aureus ATCC 25923 of 50 µg/mL [1]. In contrast, recombinant achacin (rAch) expressed in P. pastoris shows broader but less potent inhibition, with 0.1 mg/mL (100 µg/mL) required to inhibit S. aureus and several other species [2]. This quantitative difference highlights that the native glycoprotein is approximately twice as potent as the recombinant form on a mass basis against this clinically relevant pathogen.

Antimicrobial susceptibility MIC Staphylococcus aureus

Growth‑Phase‑Dependent Bactericidal Activity: Achacin vs. Broad‑Spectrum AMPs

Achacin’s bactericidal action is strictly growth‑phase‑dependent; it kills both Gram‑positive and Gram‑negative bacteria only in their growing states, whereas stationary‑phase cells are unaffected [1]. This is a marked departure from many classical antimicrobial peptides (e.g., magainins, defensins) that kill stationary‑phase cells via direct membrane disruption. The growth‑phase restriction arises from achacin’s requirement to bind preferentially to growth‑phase bacteria, as demonstrated immunochemically, and from its reliance on local H₂O₂ generation that is insufficient to kill non‑growing cells [2].

Bactericidal kinetics Growth-phase dependence Antimicrobial mechanism

Morphological Alterations Induced by Achacin: A Unique Ultrastructural Signature

Transmission electron microscopy reveals that achacin induces species‑specific ultrastructural changes not observed with most other antimicrobial proteins. In Escherichia coli, achacin lengthens the bacterial bodies by three to seven times without causing cell lysis [1]. In Staphylococcus aureus, it damages the cell surface and sinks the cytoplasmic membranes into the cytoplasm, again without leakage or destruction of the cell [1]. By comparison, pore‑forming AMPs typically cause rapid membrane permeabilization and cell collapse, while lysozyme induces cell wall hydrolysis and lysis.

Ultrastructure Bacterial morphology Mode of action

Recombinant Production and Glycosylation: Achacin vs. Native Protein

Achacin can be produced recombinantly in Pichia pastoris, but the recombinant form (rAch) differs markedly from the native protein in both size and activity spectrum. Native achacin is 56 kDa with four N‑glycosylation sites, whereas rAch is secreted as a hyperglycosylated 80 kDa protein containing 50 mol mannose and 2 mol N‑acetylglucosamine [1]. This altered glycosylation changes the antimicrobial spectrum: rAch inhibits Pseudomonas fluorescens, Staphylococcus epidermidis, and Streptococcus faecalis at 0.1 mg/mL, but does not appreciably affect Proteus mirabilis, Bacillus cereus, or Micrococcus luteus [1]. No such detailed spectrum data are available for the native protein, but the native form is known to be active against both S. aureus and E. coli [2].

Recombinant expression Glycosylation Pichia pastoris

Optimal Research and Industrial Use Cases for Achacin Based on Differential Evidence


Antimicrobial Susceptibility Testing and Drug Development Against S. aureus

Use native purified achacin as a positive control or reference standard in broth microdilution assays against Staphylococcus aureus ATCC 25923. The well‑characterized MIC of 50 µg/mL [1] provides a benchmark for comparing novel antimicrobials or for evaluating the potency of recombinant achacin batches.

Mechanistic Studies of Growth‑Phase‑Specific Antimicrobial Action

Employ achacin to dissect antimicrobial mechanisms that selectively target actively dividing bacteria. Because achacin is inactive against stationary‑phase cells [2], it serves as a tool to differentiate between growth‑dependent and growth‑independent killing pathways, especially in Gram‑positive pathogens.

Ultrastructural Validation of Glycoprotein Antimicrobials

Utilize achacin’s unique ability to elongate E. coli by 3–7 times and cause membrane invagination in S. aureus without lysis [3] as a morphological control in electron microscopy studies. This signature can confirm that observed antibacterial effects are due to achacin rather than contaminating lytic enzymes or peptides.

Recombinant Production Optimization and Glycoengineering

Produce recombinant achacin in Pichia pastoris to investigate how hypermannosylation (80 kDa, 50 mol mannose) [4] alters antimicrobial spectrum and potency. This system allows direct comparison between native and recombinant forms, enabling studies on the role of glycosylation in protein function and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for achacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.